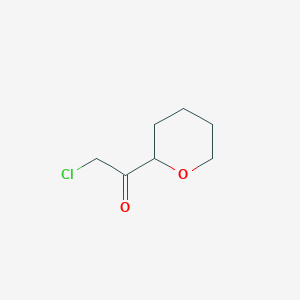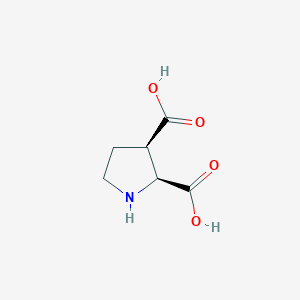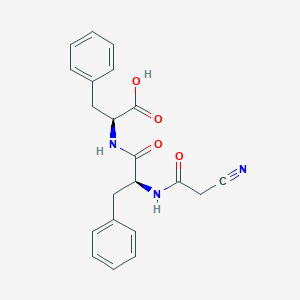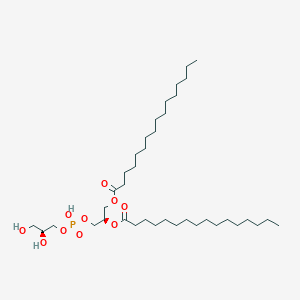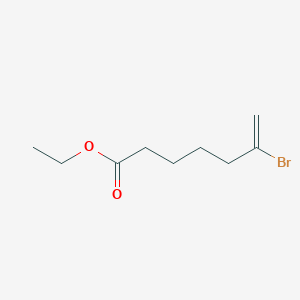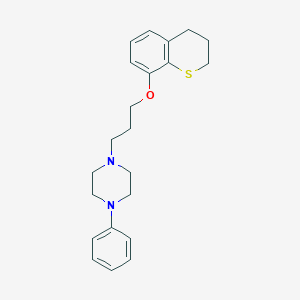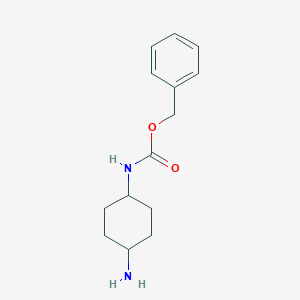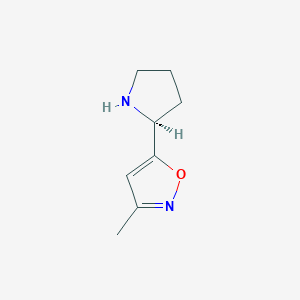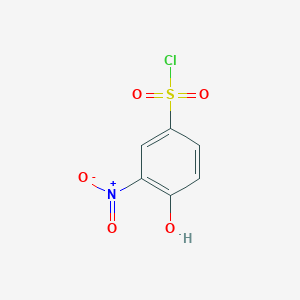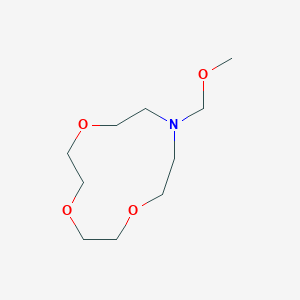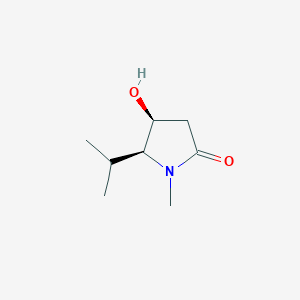
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one, also known as L-HPG, is a chiral pyrrolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. It is a key intermediate in the synthesis of several biologically active compounds, including antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of certain biologically active compounds. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Effets Biochimiques Et Physiologiques
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has also been shown to have antioxidant and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in lab experiments is its high purity and stability. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is also readily available and relatively inexpensive. However, one limitation of using (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one. One area of research could be the development of new and more efficient synthesis methods for (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one. Another area of research could be the investigation of the potential applications of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the mechanism of action of (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one can be synthesized via several methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods for synthesizing (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one is the asymmetric synthesis using L-proline as a chiral auxiliary. This method involves the reaction of L-proline with isobutyraldehyde to form a diastereomeric mixture of pyrrolidinone derivatives. The mixture is then separated by chromatography to obtain pure (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one.
Applications De Recherche Scientifique
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been used as a key intermediate in the synthesis of several biologically active compounds, including antiviral and anticancer agents. (4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
150884-79-0 |
|---|---|
Nom du produit |
(4S,5S)-4-Hydroxy-5-isopropyl-1-methylpyrrolidin-2-one |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(4S,5S)-4-hydroxy-1-methyl-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-6(10)4-7(11)9(8)3/h5-6,8,10H,4H2,1-3H3/t6-,8-/m0/s1 |
Clé InChI |
WHZFVKNRALMQML-XPUUQOCRSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@H](CC(=O)N1C)O |
SMILES |
CC(C)C1C(CC(=O)N1C)O |
SMILES canonique |
CC(C)C1C(CC(=O)N1C)O |
Synonymes |
2-Pyrrolidinone,4-hydroxy-1-methyl-5-(1-methylethyl)-,(4S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



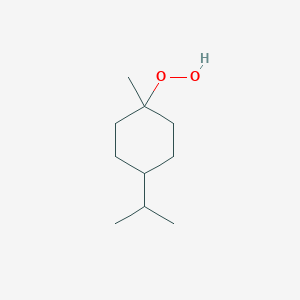
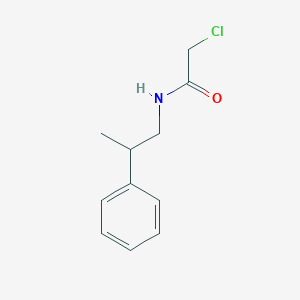
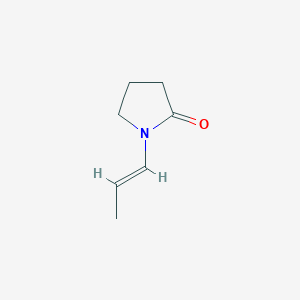
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
